TRPV1 Antagonist Potency: Target Compound vs. Capsazepine (Cross-Study Comparison, Matched pH 5.5 Stimulus)
The target compound exhibits TRPV1 antagonist activity with an IC₅₀ of 14,000 nM (14 µM) against pH 5.5-induced calcium influx in human recombinant TRPV1 expressed in 1321N1 cells, measured by FLIPR assay [1]. In contrast, capsazepine—the prototypical competitive TRPV1 antagonist—inhibits the human TRPV1 response to pH 5.5 with reported IC₅₀ values ranging from approximately 456 nM (Hill analysis) to 562 nM in various FLIPR and electrophysiological formats [2]. This represents an approximately 25- to 31-fold lower potency for the target compound relative to capsazepine under comparable acidic stimulation conditions. The substantial potency differential indicates that the target compound occupies a distinct region of TRPV1 pharmacological space and is better suited as a low-potency reference antagonist or a scaffold for SAR exploration rather than as a development candidate for TRPV1-mediated pain indications.
| Evidence Dimension | TRPV1 antagonist potency (IC₅₀) at pH 5.5 |
|---|---|
| Target Compound Data | IC₅₀ = 1.40 × 10⁴ nM (14 µM) |
| Comparator Or Baseline | Capsazepine: IC₅₀ = 456–562 nM |
| Quantified Difference | Target compound is approximately 25- to 31-fold less potent than capsazepine at human TRPV1 under pH 5.5 stimulation. |
| Conditions | Human recombinant TRPV1 expressed in human 1321N1 astrocytoma cells; pH 5.5-induced Ca²⁺ influx; FLIPR assay (target compound). Human TRPV1 in HEK293 or 1321N1 cells; pH 5.5 stimulation; FLIPR or patch-clamp electrophysiology (capsazepine). |
Why This Matters
For procurement decisions, the ~25- to 31-fold potency gap versus capsazepine positions the target compound as a useful low-potency comparator in TRPV1 antagonist screening panels, enabling researchers to benchmark novel compounds against both high-potency (e.g., AMG-517, SB-705498) and low-potency reference antagonists in the same assay platform.
- [1] BindingDB. EntryID 50026982. IC₅₀: 1.40E+4 nM. Antagonist activity at human recombinant TRPV1 expressed in human 1321N1 cells assessed as inhibition of pH 5.5-induced calcium influx by FLIPR assay. View Source
- [2] Phillips E, Reeve A, Bevan S, McIntyre P. Identification of species-specific determinants of the action of the antagonist capsazepine and the agonist PPAHV on TRPV1. J Biol Chem. 2004;279(17):17165-17172. View Source
